ブロモシクレン

概要

科学的研究の応用

Pesticide Use and Environmental Impact

Bromocyclen was originally developed for agricultural use as a pesticide. However, due to its toxicity and environmental persistence, its application has been largely discontinued in many regions.

- Toxicological Studies : Research indicates that bromocyclen can lead to poisoning in both humans and animals. A study documented eight incidents of suspected bromocyclen poisoning, highlighting the need for stringent regulations regarding its use and disposal .

- Environmental Contamination : Bromocyclen has been detected in surface water and wastewater, particularly in northern Germany. A study reported concentrations ranging from non-detectable levels to 261 pg/L in water samples and up to 0.24 mg/kg in fish tissue . This underscores the compound's potential to bioaccumulate in aquatic ecosystems.

Analytical Chemistry Applications

Bromocyclen is significant in analytical chemistry for its role as a target analyte in pesticide residue testing.

- Enantioselective Determination : A method was developed for the enantioselective determination of bromocyclen enantiomers in fish tissue using gas chromatography (GC) coupled with solid-phase microextraction (SPME). This method achieved detection limits as low as 0.2 ng/L for each enantiomer, demonstrating high sensitivity and selectivity .

- Gas Chromatography Techniques : The use of gas chromatography with electron-capture detection (ECD) has been pivotal in analyzing bromocyclen residues in environmental samples. Analytical methods have been refined to improve recovery rates and reduce matrix effects when analyzing complex food matrices like kale and spinach .

Case Study 1: Bromocyclen Poisoning Incidents

A detailed report on suspected cases of bromocyclen poisoning summarized clinical findings from multiple incidents, emphasizing the compound's acute toxicity and the necessity for immediate medical intervention upon exposure .

Case Study 2: Environmental Monitoring

In a comprehensive study on bromocyclen contamination in northern Germany, researchers assessed the levels of bromocyclen in river water and fish tissues. The findings revealed significant contamination linked to wastewater treatment facilities, suggesting these plants are major sources of environmental exposure .

Data Summary

The following table summarizes key analytical findings related to bromocyclen:

作用機序

ブロモシクレンの作用機序は、昆虫の神経系との相互作用に関係しています。 それは麻酔薬として作用し、神経細胞の正常な機能を阻害し、麻痺と死に至らしめます . 含まれる分子標的および経路には、神経伝達物質受容体およびイオンチャネルの阻害があります .

類似化合物の比較

ブロモシクレンは、ディルドリン やアルドリン などの他の有機塩素系殺虫剤に似ています . ブロモメチル基と複数の塩素原子を含むその特定の化学構造が特徴です . この構造は、環境中での高い安定性と永続性に貢献しています .

類似化合物

- ディルドリン

- アルドリン

- ヘプタクロル

- クロルデン

ブロモシクレンの独自性は、臭素原子と塩素原子の特定の組み合わせにあり、これは独特の化学的および生物学的特性をもたらします .

準備方法

ブロモシクレンは、ビシクロ[2.2.1]ヘプト-2-エンの臭素化と塩素化を含む一連の化学反応によって合成されます . 合成経路は通常、以下の手順を含みます。

臭素化: ビシクロ[2.2.1]ヘプト-2-エン構造に臭素原子を導入します。

ブロモシクレンの工業的製造方法は、これらの反応が制御された条件下で行われ、高い収率と純度を保証する大規模な化学反応器を使用します .

化学反応の分析

ブロモシクレンは、次のようないくつかのタイプの化学反応を起こします。

酸化: ブロモシクレンは、特定の条件下で酸化され、さまざまな酸化生成物を生成する可能性があります.

これらの反応で使用される一般的な試薬には、強力な酸化剤、還元剤、求核剤が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

ブロモシクレンは、次のようなさまざまな科学研究に利用されてきました。

類似化合物との比較

Bromociclen is similar to other organochlorine insecticides such as dieldrin and aldrin . it is unique in its specific chemical structure, which includes a bromomethyl group and multiple chlorine atoms . This structure contributes to its high stability and persistence in the environment .

Similar Compounds

Bromociclen’s uniqueness lies in its specific combination of bromine and chlorine atoms, which imparts distinct chemical and biological properties .

生物活性

Bromocyclen is a chiral compound characterized by a bromine atom attached to a macrocyclic structure known as cyclen, which consists of nitrogen atoms. This unique configuration imparts distinctive chemical properties and biological activities to Bromocyclen, making it a subject of interest in various fields, including medicinal chemistry, environmental science, and toxicology.

Bromocyclen's biological activity is primarily attributed to its ability to form stable complexes with metal ions through coordination bonds. These complexes can interact with biological targets such as enzymes and receptors, potentially altering their activity. The specific molecular targets and pathways involved depend on the metal ion coordinated with Bromocyclen, which can modulate biochemical pathways in living organisms.

Key Mechanisms:

- Metal Ion Coordination: Bromocyclen acts as a ligand for various metal ions, influencing their availability and reactivity in biological systems.

- Enzyme Interaction: By binding to specific enzymes, Bromocyclen can modulate their activity, which may have therapeutic implications.

Applications in Research and Medicine

Bromocyclen has been investigated for its potential applications in several areas:

- Antimicrobial Activity: Research indicates that Bromocyclen may possess antimicrobial properties due to its ability to form complexes that interfere with microbial metabolism.

- Drug Delivery Systems: Its unique structure allows for the development of advanced drug delivery systems that enhance the stability and efficacy of therapeutic agents.

- Environmental Impact Studies: Bromocyclen has been detected in surface water and fish tissues, raising concerns about its environmental persistence and potential toxicity .

Case Studies

-

Contamination Studies:

A study conducted in northern Germany found significant concentrations of Bromocyclen in surface water and fish tissues. The concentrations ranged from non-detectable levels up to 261 pg/L in water samples and 0.01 to 0.24 mg/kg fat in fish muscle tissue. This research highlighted sewage plants as a primary source of contamination . -

Toxicological Assessments:

Reports of suspected Bromocyclen poisoning have emerged, detailing case histories that underscore the compound's potential health risks. Analytical results from these investigations have informed regulatory decisions regarding its use in various products .

Comparative Analysis

To better understand the uniqueness of Bromocyclen, it is useful to compare it with similar compounds:

| Compound | Structure | Key Features |

|---|---|---|

| Bromocyclen | Chiral cyclen with bromine | Forms stable metal complexes; potential antimicrobial properties |

| Cyclen | Macrocyclic structure | Lacks bromine; used as a ligand but less reactive |

| EDTA | Chelating agent | Multiple carboxylate groups; widely used but less selective than Bromocyclen |

特性

IUPAC Name |

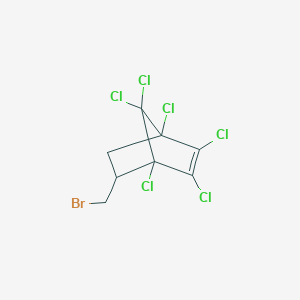

5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl6/c9-2-3-1-6(12)4(10)5(11)7(3,13)8(6,14)15/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAASOABUJRMZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041680 | |

| Record name | Bromociclen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1715-40-8 | |

| Record name | Bromocyclen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1715-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromociclen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocyclen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。